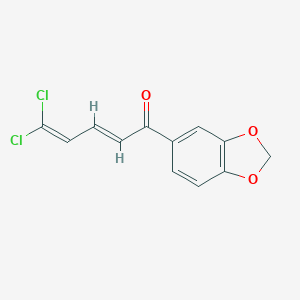![molecular formula C26H19Cl4NO B404502 (3Z,5E)-1-benzyl-3,5-bis[(2,4-dichlorophenyl)methylidene]piperidin-4-one](/img/structure/B404502.png)
(3Z,5E)-1-benzyl-3,5-bis[(2,4-dichlorophenyl)methylidene]piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z,5E)-1-benzyl-3,5-bis[(2,4-dichlorophenyl)methylidene]piperidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields This compound belongs to the class of piperidinones, which are characterized by a piperidine ring with a ketone functional group
Métodos De Preparación
The synthesis of (3Z,5E)-1-benzyl-3,5-bis[(2,4-dichlorophenyl)methylidene]piperidin-4-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between substituted benzaldehydes and piperidin-4-one hydrochloride. The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) in a solvent like acetone at room temperature . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .
Análisis De Reacciones Químicas
(3Z,5E)-1-benzyl-3,5-bis[(2,4-dichlorophenyl)methylidene]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3Z,5E)-1-benzyl-3,5-bis[(2,4-dichlorophenyl)methylidene]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation, inflammation, and microbial growth . For example, it may inhibit the activity of enzymes like NF-κB, which plays a crucial role in regulating immune responses and inflammation .
Comparación Con Compuestos Similares
(3Z,5E)-1-benzyl-3,5-bis[(2,4-dichlorophenyl)methylidene]piperidin-4-one can be compared with other similar compounds, such as:
1-Benzyl-3,5-bis(2,6-dichlorobenzylidene)piperidin-4-one: This compound has similar structural features but differs in the position of the dichlorobenzylidene groups.
1-Benzyl-3,5-bis(3-chlorobenzylidene)piperidin-4-one: Another structurally related compound with variations in the chlorobenzylidene groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C26H19Cl4NO |
|---|---|
Peso molecular |
503.2g/mol |
Nombre IUPAC |
(3Z,5E)-1-benzyl-3,5-bis[(2,4-dichlorophenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C26H19Cl4NO/c27-22-8-6-18(24(29)12-22)10-20-15-31(14-17-4-2-1-3-5-17)16-21(26(20)32)11-19-7-9-23(28)13-25(19)30/h1-13H,14-16H2/b20-10-,21-11+ |
Clave InChI |
OWZHBEXAKKWMCT-NGHQTVFFSA-N |
SMILES |
C1C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)CN1CC4=CC=CC=C4 |
SMILES isomérico |
C1/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/CN1CC4=CC=CC=C4 |
SMILES canónico |
C1C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)CN1CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[3,4-bis(methyloxy)phenyl]-4-ethyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol](/img/structure/B404440.png)
![1-[(2,6-Dichlorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B404441.png)
![4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl methyl ether](/img/structure/B404442.png)
